Adenosine kinase inhibitor GP515

Description

Overview of the Adenosine (B11128) System in Biological Regulation and Disease Pathophysiology

Adenosine is a crucial signaling nucleoside that plays a vital role in orchestrating cellular and tissue adaptation, particularly under conditions of energy depletion, ischemia, or hypoxia. nih.gov Its biological functions are widespread, encompassing the modulation of the nervous and immune systems, as well as vascular function and metabolism. nih.gov The effects of adenosine are primarily mediated through the activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov The A1 and A2A receptors exhibit a high affinity for adenosine, while the A2B and A3 receptors have a lower affinity. nih.gov

The role of adenosine signaling in health and disease is multifaceted. Under acute stress conditions, such as hypoxia or tissue injury, the elevation of extracellular adenosine is generally protective. nih.gov It can act as a potent vasodilator, increasing blood flow, and possesses anti-inflammatory properties. nih.gov However, prolonged and excessive elevation of extracellular adenosine can be detrimental, contributing to the development and progression of various chronic diseases. nih.gov For instance, the accumulation of extracellular adenosine has been implicated in the pathogenesis of atherosclerosis. nih.gov The adenosinergic system is also recognized as a potential target in the pathophysiology and treatment of major depressive disorder, with evidence suggesting alterations in adenosine signaling in both patients and animal models. researchgate.net

Fundamental Role of Adenosine Kinase in Cellular Adenosine Homeostasis

Adenosine kinase (ADK) is the principal enzyme responsible for regulating the concentration of adenosine under normal physiological conditions. tocris.com This highly conserved enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby reducing intracellular adenosine levels. tocris.comwikipedia.org By controlling the intracellular concentration of adenosine, ADK indirectly governs the amount of adenosine available to interact with its receptors on the cell surface. medchemexpress.com

The activity of ADK is critical for maintaining cellular energy balance and is involved in the purine (B94841) salvage pathway, which recycles adenosine nucleotides. patsnap.com The enzyme is considered a high-affinity, low-capacity enzyme, highlighting its key role in the metabolic clearance of adenosine. nih.gov The failure to efficiently remove adenosine through phosphorylation by ADK can lead to a buildup of S-adenosylhomocysteine (SAH), a potent inhibitor of essential transmethylation reactions. wikipedia.org In the brain, ADK is predominantly located in astrocytes and acts as a key negative regulator of the brain's endogenous anticonvulsant, adenosine. nih.gov Pathological overexpression of ADK in astrocytes can lead to adenosine deficiency and the development of conditions like epilepsy. nih.gov

Conceptual Framework for Pharmacological Inhibition of Adenosine Kinase as a Therapeutic Strategy

The pharmacological inhibition of adenosine kinase is a therapeutic strategy aimed at increasing the local concentration of endogenous adenosine, particularly at sites of injury or pathology. medchemexpress.com The rationale behind this approach is that by blocking the primary metabolic pathway for adenosine clearance, its protective and beneficial effects can be amplified in a site- and event-specific manner. medchemexpress.comnih.gov This targeted elevation of adenosine is thought to offer a better therapeutic window compared to the systemic administration of adenosine receptor agonists. nih.gov

Inhibition of ADK has been explored as a potential treatment for a range of conditions, including epilepsy, pain, and inflammation. nih.govnih.gov Several potent adenosine kinase inhibitors (AKIs) have demonstrated anticonvulsant activity in preclinical models. medchemexpress.com The strategy is based on the principle that augmenting the actions of endogenous adenosine can help restore cellular energy balance and mitigate tissue damage. nih.gov However, the systemic use of potent AKIs has been associated with potential safety concerns, including neurovascular toxic effects, which has posed challenges for their clinical development. nih.gov

Introduction to Adenosine Kinase Inhibitor GP515: Historical Context and Initial Characterization

GP515, also known as GP-1-515, is an adenosine kinase inhibitor that was under development by Gensia. medkoo.combioworld.com It emerged as a tool compound for studying the therapeutic potential of ADK inhibition. Research on GP515 has provided insights into the role of adenosine in various physiological and pathological processes.

One of the notable findings from early research is the ability of GP515 to induce the expression of vascular endothelial growth factor (VEGF) in cultured rat myocardial myoblasts. medkoo.com Specifically, at a concentration of 20 microM, GP515 was shown to increase VEGF expression, particularly during mild hypoxia. medkoo.com This suggests a potential role for ADK inhibition in modulating angiogenesis.

Furthermore, GP515 was investigated for its anti-inflammatory effects in a preclinical model of colitis. bioworld.compatsnap.com In a study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, GP515 treatment led to a significant improvement in the clinical and histological scores of colitis. patsnap.com The compound was observed to decrease colon shortening and reduce the production of the pro-inflammatory cytokine interferon-gamma (IFNγ) in the colonic tissue. patsnap.com These findings pointed towards the potential of adenosine kinase inhibition as a therapeutic strategy for chronic inflammatory bowel disease. bioworld.com However, the development of GP515 was ultimately discontinued. patsnap.com

Table 1: Research Findings for GP515

| Finding | Model System | Effect of GP515 | Reference |

|---|---|---|---|

| VEGF Expression | Cultured rat myocardial myoblasts | Increased VEGF mRNA and protein expression, especially during mild hypoxia. | medkoo.com |

| Experimental Colitis | Dextran sulfate sodium (DSS)-induced colitis in mice | Reduced clinical and histological scores, decreased colon shortening, and suppressed interferon-gamma synthesis. | bioworld.compatsnap.com |

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) | Class |

|---|---|---|

| GP515 | GP-1-515 | Adenosine Kinase Inhibitor |

| Adenosine | - | Purine Nucleoside |

| ATP | Adenosine triphosphate | Purine Nucleotide |

| AMP | Adenosine monophosphate | Purine Nucleotide |

| S-adenosylhomocysteine | SAH | - |

| Interferon-gamma | IFNγ | Cytokine |

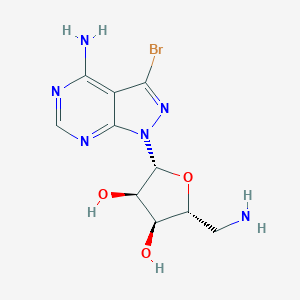

Structure

3D Structure

Properties

CAS No. |

144928-48-3 |

|---|---|

Molecular Formula |

C10H13BrN6O3 |

Molecular Weight |

345.15 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |

InChI Key |

LTTBFVDMHCIDPM-BHBWVORQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

Other CAS No. |

144928-48-3 |

Synonyms |

4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine adenosine kinase inhibitor GP515 GP 1-515 GP-1-515 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Adenosine Kinase Inhibition by Gp515

Enzymatic Characterization and Specificity of GP515

The specificity of GP515 for its target, adenosine (B11128) kinase, is fundamental to its pharmacological profile. Its mechanism relies on selectively blocking the primary route of adenosine phosphorylation, thereby increasing the concentration of adenosine available to interact with cell-surface receptors.

While a specific IC50 value for GP515 against isolated human cardiac adenosine kinase is not available in the reviewed scientific literature, its functional potency has been characterized in cellular assays. In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMC), GP515 demonstrated a dose-dependent suppression of tumor necrosis factor-alpha (TNF-α) production with an IC50 of 80 µM. nih.gov This value reflects the compound's efficacy in a complex biological system, where the inhibition of adenosine kinase leads to a downstream anti-inflammatory effect. nih.gov

A detailed quantitative selectivity profile for GP515 against related nucleoside-metabolizing enzymes, such as adenosine deaminase (ADA) or AMP deaminase (AMPD), is not specified in the available literature. However, the scientific context in which GP515 is studied strongly suggests a high degree of selectivity for adenosine kinase. The pharmacological strategies of inhibiting adenosine kinase versus inhibiting adenosine deaminase are treated as distinct approaches to augmenting endogenous adenosine levels. frontiersin.orgresearchgate.net Research into ADA inhibitors, such as deoxycoformycin or novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, proceeds as a separate line of investigation for treating inflammatory conditions, underscoring that GP515's primary mechanism is the targeted inhibition of adenosine kinase. researchgate.netelectronicsandbooks.com

Modulation of Endogenous Adenosine Concentrations

The primary pharmacological consequence of adenosine kinase inhibition by GP515 is the significant modulation of local adenosine levels. This alteration of the purine (B94841) landscape is the direct link between enzyme inhibition and the observed physiological effects.

GP515 prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), the principal metabolic pathway for clearing adenosine within the cell under normal physiological conditions. nih.govfrontiersin.org By blocking adenosine kinase, GP515 causes intracellular adenosine to accumulate. nih.gov This buildup reverses the normal concentration gradient, leading to the transport of adenosine out of the cell into the extracellular space, thus increasing local concentrations. nih.gov This enhanced extracellular adenosine is then available to act on nearby cell-surface receptors. nih.gov

This mechanism has been demonstrated to be effective in vivo. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, systemic treatment with GP515 resulted in a significant improvement in clinical and histological scores of inflammation. nih.gov This anti-inflammatory effect is attributed to the elevation of endogenous adenosine concentrations in the inflamed colonic tissue. nih.gov

Downstream Signaling Pathways and Molecular Events Influenced by GP515

The inhibition of adenosine kinase by GP515 is the initial step that leads to a complex array of downstream cellular activities. By preventing the phosphorylation of adenosine into adenosine monophosphate (AMP), GP515 effectively increases the bioavailability of adenosine to interact with its receptors, thereby initiating multiple signaling cascades.

The elevation of extracellular adenosine following GP515 administration leads to the activation of four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. nih.gove-century.us These receptors are functionally linked to adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP), a ubiquitous second messenger. frontiersin.orgresearchgate.net The specific impact on cAMP levels is determined by the receptor subtype engaged:

Stimulation of cAMP Production : The A₂ₐ and A₂ₑ adenosine receptors are coupled to the stimulatory G protein (Gs). nih.govfrontiersin.org Activation of these receptors by adenosine triggers Gs, which in turn activates adenylyl cyclase, leading to an increase in intracellular cAMP concentration. researchgate.netphysiology.org This rise in cAMP subsequently activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which mediate various physiological responses. frontiersin.orgnih.gov

Inhibition of cAMP Production : Conversely, the A₁ and A₃ adenosine receptors are coupled to the inhibitory G protein (Gi). nih.govnih.gov When adenosine binds to these receptors, the activated Gi protein inhibits adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. researchgate.net

Therefore, the net effect of GP515 on cAMP-mediated pathways is context-dependent, relying on the specific expression profile of adenosine receptor subtypes in a given cell or tissue. In cells where A₂ receptors predominate, GP515 will indirectly cause a surge in cAMP, while in cells rich in A₁/A₃ receptors, it will lead to a reduction.

The principal mechanism by which GP515 exerts its effects is through the indirect activation of adenosine receptors. Adenosine kinase is a key enzyme that regulates the intracellular and, consequently, extracellular concentrations of adenosine by converting it to AMP. nih.govphysiology.org By inhibiting this enzyme, GP515 allows for the accumulation of endogenous adenosine. physiology.org

This surplus adenosine is then transported out of the cell or diffuses across the cell membrane to activate nearby cell-surface adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). frontiersin.orgnih.gov This indirect, receptor-mediated mechanism allows GP515 to leverage the body's own regulatory systems, amplifying adenosine signaling in a site-specific manner, particularly under conditions of stress or inflammation where adenosine production is naturally increased. nih.govmdpi.com This targeted enhancement of local adenosine tone is responsible for the compound's subsequent influence on signaling pathways and gene expression. physiology.org

A significant downstream consequence of the GP515-induced increase in adenosine is the modulation of gene and protein expression, notably that of Vascular Endothelial Growth Factor (VEGF). Research has demonstrated that GP515 can induce the expression of both VEGF mRNA and protein. nih.govphysiology.org

In a study using rat myocardial myoblasts, treatment with GP515 resulted in a dose-dependent increase in VEGF protein expression and a significant upregulation of VEGF mRNA. nih.govphysiology.org This effect was shown to be directly mediated by adenosine, as the presence of adenosine deaminase (an enzyme that degrades adenosine) completely blocked the GP515-induced increase in VEGF. nih.govphysiology.org The elevated VEGF levels subsequently promoted the proliferation of human umbilical vein endothelial cells, highlighting a functional consequence of this gene regulation. physiology.org

These findings indicate that by elevating endogenous adenosine levels, GP515 can directly influence the genetic and protein synthesis machinery of cells to produce factors critical for processes such as angiogenesis. nih.govphysiology.org

Data Tables

Table 1: Effect of GP515 on VEGF mRNA Expression in Rat Myocardial Myoblasts

The following table presents the fold increase in VEGF mRNA expression in cultured rat myocardial myoblasts after 18 hours of incubation with GP515, as compared to a control group.

| GP515 Concentration | Fold Increase in VEGF mRNA (Mean ± SD) |

| 2 µM | 1.67 ± 0.11 |

| 20 µM | 1.82 ± 0.20 |

Data sourced from a study on the inhibition of adenosine kinase. physiology.org

Table 2: Effect of GP515 and Adenosine on VEGF Protein ExpressionThis table shows the percentage increase in VEGF protein expression in cultured cells after 24 hours of exposure to either the adenosine kinase inhibitor GP515 or directly to adenosine.

| Treatment Compound | Concentration | % Increase in VEGF Protein Expression |

| GP515 | 20 µM | 39% |

| Adenosine | 20 µM | 59% |

Data sourced from a study on the inhibition of adenosine kinase. physiology.org

Preclinical Research on Biological Activities and Potential Therapeutic Implications of Gp515

Anti-inflammatory and Immunomodulatory Effects of GP515

GP515, by elevating endogenous adenosine (B11128) concentrations, serves to down-regulate local inflammatory responses nih.govresearchgate.net. Adenosine is recognized as a potent anti-inflammatory mediator, and its increased availability through the inhibition of adenosine kinase is a key mechanism behind the therapeutic effects observed with GP515 nih.govresearchgate.net.

In vivo Models of Inflammatory Bowel Disease (IBD)

Studies utilizing murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics aspects of human ulcerative colitis, have demonstrated the efficacy of GP515 in mitigating intestinal inflammation nih.govbioworld.comnih.gov.

In a nonacute model of DSS-induced colitis in mice, systemic administration of GP515 resulted in a significant improvement in the clinical score, which encompasses weight loss, stool consistency, and bleeding nih.govresearchgate.net. The treatment with GP515 led to a notable reduction in the maximal clinical colitis score, indicating a substantial amelioration of the disease's clinical manifestations bioworld.com. The DSS model induces colitis by causing damage to the colonic epithelial monolayer, which allows for the infiltration of pro-inflammatory intestinal contents into the underlying tissue, thereby triggering an inflammatory response nih.gov.

Macroscopic evaluation revealed that GP515 treatment decreased colon shortening, an indirect parameter for the degree of inflammation nih.govresearchgate.netbioworld.com. Histopathological analysis further confirmed the beneficial effects of GP515, with treated mice showing a significant improvement in the histologic score nih.govresearchgate.net. DSS-induced colitis is typically characterized by histopathological changes such as epithelial erosion, ulceration, and the influx of inflammatory cells into the lamina propria and submucosa nih.gov. The improved histologic score in GP515-treated mice reflects a reduction in these inflammatory processes.

| Parameter | Observation in GP515-Treated DSS Mice | Reference |

|---|---|---|

| Clinical Score (Weight Loss, Stool Consistency, Bleeding) | Significantly Improved | nih.govresearchgate.net |

| Maximal Clinical Colitis Score | Significantly Reduced | bioworld.com |

| Colon Shortening | Decreased | nih.govresearchgate.netbioworld.com |

| Histologic Score | Significantly Improved | nih.govresearchgate.net |

Systemic inflammation, a common feature of IBD, was also addressed by GP515 treatment. In DSS-treated mice, an increase in spleen weight is often observed as an indicator of systemic inflammatory response researchgate.net. Treatment with GP515 was found to reduce the spleen weight in these animals, suggesting a dampening of the systemic inflammatory cascade nih.govresearchgate.netbioworld.com.

The anti-inflammatory effects of GP515 are associated with its ability to modulate the production of pro-inflammatory cytokines. Specifically, a decreased concentration of interferon-gamma (IFN-γ) was observed in the colonic tissue of GP515-treated mice, which is consistent with the observed reduction in colon shortening nih.govresearchgate.net. Furthermore, GP515 administration significantly suppressed IFN-γ synthesis in ex vivo-stimulated splenocytes nih.govbioworld.com. By reducing the synthesis of Th1 cytokines like IFN-γ, GP515 contributes to the improvement of experimental colitis bioworld.com. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are known to play a crucial role in the pathogenesis of IBD by driving the inflammatory response nih.gov.

GP515 was also shown to suppress the expression of CD69 on splenocytes, which serves as a marker for early cell activation nih.govbioworld.com. The suppression of CD69 expression is a potential mechanism of action for GP515's therapeutic effects in DSS-induced colitis nih.gov. CD69 is rapidly induced on the surface of T lymphocytes following activation and plays a role in regulating immune responses nih.gov.

| Molecular/Cellular Parameter | Effect of GP515 Treatment | Reference |

|---|---|---|

| Colonic IFN-γ Concentration | Decreased | nih.govresearchgate.net |

| IFN-γ Synthesis in Stimulated Splenocytes | Significantly Suppressed | nih.govbioworld.com |

| CD69 Expression on Splenocytes | Suppressed | nih.govbioworld.com |

In vitro Human Cellular Studies

The adenosine kinase inhibitor GP515 has demonstrated significant anti-inflammatory effects in preclinical studies. Research involving human peripheral blood mononuclear cells (PBMCs) has shown that GP515 can suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. When these cells were stimulated with lipopolysaccharide (LPS), treatment with GP515 resulted in a dose-dependent reduction in TNF-α synthesis. embopress.org The inhibitory concentration required to reduce TNF-α production by 50% (IC50) was determined to be 80 µM. embopress.org This finding was one of the first to demonstrate the efficacy of an adenosine kinase inhibitor in suppressing TNF-α in cells of human origin. embopress.org The mechanism behind this suppression is linked to the localized increase in adenosine concentration, as GP515 prevents the intracellular phosphorylation of adenosine to adenosine monophosphate (AMP). embopress.org

Table 1: Effect of GP515 on TNF-α Production in LPS-Stimulated Human PBMCs

| GP515 Concentration | TNF-α Inhibition |

|---|---|

| IC50 | 80 µM |

Data derived from in vitro studies on human peripheral blood mononuclear cells. embopress.org

The anti-inflammatory action of GP515 is further enhanced when used in combination with other agents that modulate the adenosine pathway. Studies have shown that combining GP515 with either exogenous adenosine or a phosphodiesterase inhibitor, such as rolipram, leads to an additive inhibition of TNF-α synthesis in human mononuclear cells. embopress.org Phosphodiesterase inhibitors work by preventing the breakdown of cyclic AMP (cAMP), a downstream signaling molecule in the adenosine pathway. The inhibitory effects of both adenosine and GP515 on TNF-α were reversed by a cAMP antagonist, which supports the hypothesis that these effects are mediated through a cAMP-dependent pathway. embopress.org This synergistic relationship suggests that simultaneously targeting adenosine kinase and phosphodiesterase could be a potent anti-inflammatory strategy. embopress.org

Table 2: Combined Effect of GP515 with Adenosine or Rolipram on TNF-α Synthesis

| Treatment Combination | Effect on TNF-α Synthesis |

|---|---|

| GP515 + Exogenous Adenosine | Additive Inhibition |

| GP515 + Rolipram (Phosphodiesterase Inhibitor) | Additive Inhibition |

Findings are based on studies in human peripheral blood mononuclear cells. embopress.org

Attenuation of Leukocyte-Endothelial Interactions

In preclinical models of hemorrhagic hypotension and resuscitation, a condition that often leads to ischemia-reperfusion injury, GP515 has been shown to mitigate the resulting inflammatory response. physiology.orgnih.gov A key event in this type of injury is the adhesion of leukocytes to the vascular endothelium. physiology.orgnih.gov In a rat model, pretreatment with GP515 significantly attenuated the firm adhesion of leukocytes to the sinusoidal endothelium in the liver following induced hemorrhagic shock and resuscitation. physiology.orgnih.gov Five hours after resuscitation, animals treated with saline showed a strong enhancement of leukocyte adhesion in the periportal and midzonal regions of the liver lobules. In contrast, the GP515-treated group exhibited a marked reduction in leukocyte adhesion in these same regions. physiology.org

Table 3: Effect of GP515 on Hepatic Leukocyte Adhesion Post-Hemorrhagic Hypotension in Rats

| Liver Region | Saline-Treated (Leukocytes/mm²) | GP515-Treated (Leukocytes/mm²) | Outcome |

|---|---|---|---|

| Periportal | Not specified | 562 ± 22 | Significant Reduction |

| Midzonal | Not specified | 286 ± 37 | Significant Reduction |

Data from an in vivo rat model of hemorrhagic hypotension and resuscitation. physiology.org

Beyond its effects on leukocyte adhesion, GP515 also demonstrated beneficial effects on the liver's microcirculation in the same hemorrhagic hypotension model. physiology.orgnih.gov Following shock and resuscitation, animals in the control group experienced a marked reduction in the diameters of their hepatic sinusoids. physiology.orgnih.gov Treatment with GP515, however, led to an enlargement of these narrowed sinusoidal diameters. physiology.orgnih.gov While GP515 did not significantly affect macrohemodynamic parameters, its ability to improve sinusoidal dimensions suggests a positive impact on microcirculatory blood flow. physiology.org These findings indicate that GP515 has mild beneficial microcirculatory effects that complement its anti-adhesive properties in the context of ischemia-reperfusion injury. physiology.org

Angiogenic Properties and Vascular Endothelial Cell Modulation by GP515

Research indicates that GP515, by increasing endogenous adenosine levels, may promote angiogenesis, the formation of new blood vessels. In studies using cultured rat myocardial myoblasts, GP515 was found to induce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. physiology.orgnih.gov The inhibitor caused a dose-related increase in VEGF protein expression and also elevated VEGF mRNA levels. physiology.orgnih.gov Specifically, GP515 at concentrations of 2 µM and 20 µM increased VEGF mRNA by 1.67-fold and 1.82-fold, respectively. physiology.orgnih.gov

Furthermore, GP515 has been shown to directly stimulate the proliferation of vascular endothelial cells. nih.gov In a study using human umbilical vein endothelial cells (HUVECs), a 24-hour exposure to 20 µM of GP515 resulted in a 33% increase in cell proliferation. nih.gov These findings suggest that adenosine kinase inhibitors like GP515 could potentially be used to stimulate the proliferation of vascular endothelial cells and promote angiogenesis. physiology.org

Table 4: Effect of GP515 on VEGF mRNA Expression in Rat Myocardial Myoblasts

| GP515 Concentration | Fold Increase in VEGF mRNA |

|---|---|

| 2 µM | 1.67 ± 0.11 |

| 20 µM | 1.82 ± 0.20 |

Results from an 18-hour incubation period. physiology.org

Table 5: Effect of GP515 on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

| Treatment (20 µM) | Increase in HUVEC Proliferation |

|---|---|

| GP515 | 33% |

Results after 24 hours of exposure. nih.gov

Induction of Vascular Endothelial Growth Factor (VEGF) Expression

Studies have shown that GP515 can induce the expression of VEGF, a critical signaling protein in the formation of new blood vessels.

In experiments using cultured rat myocardial myoblasts (RMMs), treatment with GP515 resulted in a significant increase in both VEGF mRNA and protein levels. nih.govphysiology.org Specifically, GP515 concentrations of 2 µM and 20 µM led to a 1.67-fold and 1.82-fold increase in VEGF mRNA, respectively, after an 18-hour culture period. nih.govphysiology.org This upregulation of gene expression translated to a corresponding increase in VEGF protein secretion by the myocardial myoblasts. nih.govphysiology.org

The induction of VEGF protein by GP515 in cultured myocardial myoblasts was found to be dose-dependent. nih.govphysiology.org Treatment with GP515 over a concentration range of 0.2 µM to 200 µM resulted in an increase in VEGF protein expression from a control level of 1.84 ± 0.05 ng/mg to between 1.99 and 2.84 ng/mg of total cell protein. nih.govphysiology.org

The efficacy of GP515 was also influenced by oxygen tension. Under conditions of mild hypoxia (10% O₂), 20 µM GP515 augmented VEGF protein expression by an additional 27%. nih.govphysiology.org However, during severe hypoxia (1% O₂), GP515 did not produce any additional increase in VEGF expression, suggesting that severe hypoxia is a maximal stimulus for VEGF induction that cannot be further enhanced by the inhibitor. nih.govphysiology.org

GP515 Effect on VEGF Expression in Rat Myocardial Myoblasts

| Condition | GP515 Concentration | Outcome | Fold/Value Change |

|---|---|---|---|

| VEGF mRNA | 2 µM | Increase | 1.67-fold |

| VEGF mRNA | 20 µM | Increase | 1.82-fold |

| VEGF Protein (Normoxia) | 0.2-200 µM | Increase | From 1.84 to 1.99-2.84 ng/mg |

| VEGF Protein (Mild Hypoxia - 10% O₂) | 20 µM | Additional Increase | 27% |

| VEGF Protein (Severe Hypoxia - 1% O₂) | 20 µM | No Effect | No additional increase |

Stimulation of Vascular Endothelial Cell Proliferation

Consistent with its ability to increase the potent angiogenic factor VEGF, GP515 has been shown to stimulate the proliferation of vascular endothelial cells. In a study utilizing human umbilical vein endothelial cells (HUVECs), a 24-hour exposure to 20 µM GP515 resulted in a 33% increase in cell proliferation. nih.govphysiology.org For comparison, treatment with 20 µM adenosine under the same conditions led to a 98% increase in HUVEC proliferation. nih.govphysiology.org

Mechanistic Links to Endogenous Adenosine in Angiogenesis Promotion

The pro-angiogenic effects of GP515 are mechanistically linked to its function as an adenosine kinase inhibitor, which leads to an increase in the local concentration of endogenous adenosine. nih.govphysiology.org Adenosine itself is a known regulator of angiogenesis. embopress.orgnih.govmdpi.com The crucial role of adenosine in mediating the effects of GP515 was demonstrated in experiments involving adenosine deaminase (ADA), an enzyme that degrades adenosine. The addition of ADA not only reduced baseline VEGF protein levels by 60% but also completely abolished the induction of VEGF by GP515. nih.govphysiology.org This indicates that the action of GP515 is dependent on the accumulation of endogenous adenosine. nih.govphysiology.org

Investigations into Neuroprotective Potential

Beyond its role in angiogenesis, the therapeutic potential of inhibiting adenosine kinase has been explored in the context of neuroprotection.

Indirect Evidence from other Adenosine Kinase Inhibitors in Brain Ischemia Models

While specific studies on GP515 in brain ischemia are not detailed, indirect evidence from other adenosine kinase inhibitors supports the neuroprotective potential of this class of compounds. Endogenous adenosine released during cerebral ischemia is known to have neuroprotective qualities. nih.gov Consequently, inhibiting its metabolic breakdown is a therapeutic strategy. For instance, the adenosine kinase inhibitor 5'-deoxy-5-iodotubercidin (5'd-5IT) was studied in a rat model of transient middle cerebral artery occlusion. nih.gov Administration of this inhibitor significantly reduced the volume of brain infarction. nih.gov A notable 57% reduction in infarct volume was observed at a dose of 1.85 mg/kg, accompanied by significant improvements in neurological deficit scores. nih.gov These findings suggest that adenosine kinase inhibition is a viable approach for protecting the brain during focal cerebral ischemia and supports the potential for GP515 to have similar neuroprotective effects. nih.gov

Proposed Role of Adenosine Elevation in Neuroprotection

The neuroprotective effects of GP515 are believed to be mediated through the elevation of endogenous adenosine levels in the brain. Adenosine plays a crucial role in cellular metabolism and signaling, and its increased concentration in the extracellular space, particularly during periods of metabolic stress such as ischemia, is a key endogenous protective mechanism.

Inhibition of adenosine kinase by compounds like GP515 has been proposed as a therapeutic strategy to augment this natural protective response. By preventing the intracellular conversion of adenosine to AMP, GP515 leads to an accumulation of intracellular adenosine, which can then be released into the extracellular space. This elevated extracellular adenosine can then activate various adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to a cascade of neuroprotective effects.

Preclinical studies have demonstrated the efficacy of adenosine kinase inhibitors in models of cerebral ischemia. For instance, in a study involving a rat model of focal cerebral ischemia, the adenosine kinase inhibitor GP683, a compound closely related to or identical to GP515, was shown to significantly reduce the volume of brain infarction when administered after the ischemic event. Notably, this neuroprotective effect was not associated with a decrease in brain temperature, suggesting a direct cellular mechanism of protection rather than an indirect effect of hypothermia.

The proposed mechanisms by which elevated adenosine levels confer neuroprotection are multifaceted and include:

Reduction of Excitotoxicity: Adenosine, primarily through the activation of A1 receptors, can inhibit the release of excitatory neurotransmitters like glutamate (B1630785). Excessive glutamate release is a major contributor to neuronal damage during ischemic events.

Suppression of Neuroinflammation: Adenosine has anti-inflammatory properties and can modulate the activity of microglia and astrocytes, key players in the neuroinflammatory response following brain injury.

Vasodilation and Increased Blood Flow: Activation of A2A receptors by adenosine can lead to vasodilation, potentially improving blood flow to ischemic brain regions.

Metabolic Depression: Adenosine can reduce neuronal activity and metabolic demand, thereby preserving energy stores in compromised brain tissue.

The following table summarizes key findings from a preclinical study investigating the neuroprotective effects of an adenosine kinase inhibitor structurally related to GP515 in a model of focal cerebral ischemia.

| Parameter | Vehicle Control | GP683 (1.0 mg/kg) | Percent Reduction |

| Total Infarct Volume (mm³) | 235 ± 28 | 131 ± 20 | 44% |

| Cortical Infarct Volume (mm³) | 155 ± 20 | 85 ± 15 | 45% |

| Subcortical Infarct Volume (mm³) | 80 ± 10 | 46 ± 7 | 42.5% |

Data from a study on GP683, a compound structurally and functionally analogous to GP515, in a rat model of temporary middle cerebral artery occlusion. Infarct volumes are presented as mean ± SEM.

This table is interactive. You can sort the data by clicking on the column headers.

These preclinical findings support the hypothesis that the inhibition of adenosine kinase by compounds such as GP515 represents a promising therapeutic strategy for neuroprotection in conditions like ischemic stroke. By augmenting the brain's natural protective mechanisms centered around adenosine, these inhibitors have the potential to mitigate neuronal damage and improve outcomes following acute brain injury.

Advanced Research Directions and Methodological Approaches for Gp515 Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of GP515 Analogs

The development of potent and selective adenosine (B11128) kinase (AK) inhibitors like GP515 heavily relies on a deep understanding of the interactions between the inhibitor and the enzyme's active site. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this endeavor, guiding the design of new analogs with improved pharmacological profiles.

The potency and selectivity of adenosine kinase inhibitors are dictated by specific structural features that govern their binding affinity to the enzyme. For non-nucleoside inhibitors such as GP515, which are structurally distinct from the natural substrate adenosine, the interactions within the active site are of particular importance. nih.gov

Key structural determinants for potent inhibition often involve:

Core Scaffold: The central ring structure, often a pyridopyrimidine or a similar heterocyclic system in non-nucleoside inhibitors, provides the foundational framework for positioning other functional groups. nih.gov

Hydrogen Bonding: Interactions with key amino acid residues in the active site of adenosine kinase, such as Asn14, Asn18, and Ser65, are crucial for anchoring the inhibitor. nih.gov

Hydrophobic Interactions: Engagement with hydrophobic pockets within the active site, often involving residues like Phe170, contributes significantly to binding affinity. nih.gov

Linker Length and Flexibility: In many non-nucleoside inhibitors, a linker connects the core scaffold to other substituents. The length and conformational flexibility of this linker are critical, with studies on 4-amino-6-alkynylpyrimidines showing that linkers of 2 or 3 atoms are optimal for high-affinity inhibition. nih.gov

The selectivity of GP515 and its analogs for adenosine kinase over other kinases is a critical aspect of its therapeutic potential, minimizing off-target effects. This selectivity is achieved by exploiting subtle differences in the architecture of the kinase active sites.

| Structural Feature | Interaction Type | Key Residues in Adenosine Kinase | Impact on Activity |

| Core Heterocycle | Hydrogen Bonding, Stacking | Asn14, Asn18 | Anchors the inhibitor in the active site |

| Aromatic Substituents | Hydrophobic Interactions | Phe170 | Enhances binding affinity |

| Linker Moiety | Conformational Positioning | - | Optimizes orientation for key interactions |

| Polar Functional Groups | Hydrogen Bonding | Ser65, Water molecules | Increases potency and specificity |

Rational drug design, powered by computational methodologies, has become an indispensable tool for the development of novel therapeutic agents. nih.gov For GP515, these approaches can accelerate the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Common computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, allowing for the virtual screening of large compound libraries to identify potential hits. nih.gov It helps in understanding the binding mode of GP515 and its analogs within the adenosine kinase active site.

Structure-Based Virtual Screening: By using the known crystal structure of human adenosine kinase, researchers can screen extensive databases for molecules that are predicted to bind with high affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-enzyme complex over time, helping to assess the stability of the interaction and the conformational changes that may occur. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized derivatives.

These computational tools enable a more focused and efficient approach to drug discovery, reducing the reliance on traditional high-throughput screening of random compounds. nih.gov

Systematic chemical modification of the GP515 scaffold is a key strategy to optimize its biological activity. By altering different parts of the molecule, researchers can fine-tune its properties. For instance, in the development of l-lyxofuranosyl nucleoside inhibitors, modifications were made to avoid in vivo phosphorylation, a common source of toxicity for nucleoside analogs. nih.gov While GP515 is a non-nucleoside inhibitor, the principle of targeted modification to enhance a desirable property while reducing potential liabilities remains the same.

Key areas for chemical modification and their potential impact are summarized below:

| Modification Site | Potential Chemical Change | Anticipated Impact on Biological Activity |

| Core Scaffold | Introduction of different heteroatoms or ring systems | Altered binding mode, potential for new interactions |

| Aromatic Substituents | Variation of size, lipophilicity, and electronic properties | Enhanced hydrophobic interactions, improved selectivity |

| Linker Region | Changes in length, rigidity, and polarity | Optimized positioning within the active site, improved potency |

| Terminal Groups | Addition of polar or charged moieties | Increased solubility, improved pharmacokinetic properties |

Integrative Studies of GP515 within Complex Biological Systems

The therapeutic effects of GP515 are not solely a consequence of its direct interaction with adenosine kinase but are also influenced by its integration into the broader purinergic signaling network and its downstream effects on various receptor systems.

The purinergic system is a complex network of enzymes, transporters, and receptors that regulate the levels and actions of adenosine and ATP. By inhibiting adenosine kinase, GP515 leads to an increase in intracellular and, subsequently, extracellular adenosine concentrations. nih.gov This elevation in local adenosine levels can have several downstream consequences:

Interaction with Nucleoside Transporters: Increased extracellular adenosine can influence the activity of equilibrative nucleoside transporters (ENTs), which are responsible for adenosine transport across the cell membrane. Drugs like dipyridamole (B1670753) and ticagrelor (B1683153) are known to inhibit ENT1, thereby increasing extracellular adenosine. mdpi.com The interplay between GP515's mechanism and ENT activity is an important area of investigation.

Modulation of Other Enzymes: The change in adenosine concentration can affect other enzymes involved in purine (B94841) metabolism, such as adenosine deaminase, which converts adenosine to inosine.

The primary mechanism by which elevated adenosine levels exert their physiological effects is through the activation of four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. accscience.com Each receptor subtype is coupled to different intracellular signaling pathways and has a distinct tissue distribution, leading to a wide range of biological responses. accscience.com

A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. accscience.com

A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs), and their activation results in an increase in cAMP levels. accscience.com

Furthermore, adenosine receptors can form heteromeric complexes with other G protein-coupled receptors, such as dopamine (B1211576) D2 receptors and metabotropic glutamate (B1630785) receptors, leading to complex modulatory interactions. nih.govnih.govmdpi.com For example, the interaction between A2A and D2 receptors is significant in the striatum and has implications for neurological disorders. nih.gov The therapeutic effects observed with GP515 are likely mediated by the activation of one or more of these adenosine receptor subtypes, and understanding these functional interactions is crucial for predicting its clinical applications and potential side effects. The anti-inflammatory effects of some AK inhibitors, for instance, have been shown to be reversed by A2A receptor antagonists. nih.gov

| Adenosine Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | Potential Biological Effect of Activation by GP515-induced Adenosine |

| A1 | Gi | Inhibition of adenylyl cyclase | Neuroprotection, anti-inflammatory effects |

| A2A | Gs | Stimulation of adenylyl cyclase | Vasodilation, anti-inflammatory effects, modulation of neurotransmission |

| A2B | Gs | Stimulation of adenylyl cyclase | Pro-inflammatory and anti-inflammatory roles depending on context |

| A3 | Gi | Inhibition of adenylyl cyclase, activation of phospholipase C | Complex roles in inflammation and cell survival |

Multi-omics Approaches to Characterize GP515-Induced Global Cellular Changes

To comprehend the widespread impact of GP515 on cellular function, researchers are increasingly turning to multi-omics strategies. These approaches, which integrate data from proteomics (the study of proteins) and metabolomics (the study of metabolites), provide a holistic view of the cellular response to ADK inhibition. nih.gov By simultaneously analyzing changes in proteins and small molecules, scientists can uncover novel biochemical pathways and interactions affected by the inhibitor. duke.edu

The combination of proteomics and metabolomics is a powerful tool for understanding the comprehensive biological effects of potential toxicants and therapeutic agents. nih.gov For instance, in the context of diabetic kidney disease, a dual proteomic and metabolomic analysis of kidney tissue from db/db mice revealed that interventions like modified alternate-day fasting led to significant changes in proteins and metabolites related to inflammation and lysosomal function. plos.org This type of integrated analysis, when applied to GP515, can pinpoint specific biomarkers of its action and help to build a detailed picture of its mechanism. researchgate.net

Recent studies have highlighted the importance of such integrated approaches. For example, research on a KRASG12D inhibitor involved both proteomic and metabolomic analyses of pancreatic cancer cell lines to better understand its mechanism of action. biorxiv.org This highlights a growing trend towards using multi-omics to gain a deeper, more granular understanding of a compound's effects at the cellular level. This same principle is being applied to investigate the effects of various compounds on cellular metabolism and to identify new therapeutic targets. youtube.com

Development and Application of Research Methodologies for GP515 Evaluation

The evaluation of GP515 relies on a suite of sophisticated research methodologies, from laboratory-based assays to complex preclinical models. These tools are essential for understanding its mechanism and assessing its potential as a therapeutic agent.

Refined In Vitro and Ex Vivo Assay Systems for Mechanistic Elucidation

A variety of in vitro and ex vivo assays are crucial for dissecting the precise mechanism of action of GP515. Modern assay kits offer convenient, non-radioactive, and high-throughput methods to measure ADK activity and screen for novel inhibitors. novocib.com These assays often work by measuring the production of ADP, a by-product of the kinase reaction, using highly sensitive techniques like fluorescence polarization. bellbrooklabs.com

One common principle involves a coupled enzyme reaction where the product of the ADK reaction is used by a second enzyme to generate a detectable signal, such as the formation of NADH2 which can be monitored by absorbance at 340nm. novocib.com Such systems are robust, suitable for high-throughput screening (HTS), and have been validated with known ADK inhibitors. novocib.combellbrooklabs.com

Ex vivo assays, which use freshly isolated cells or tissues, provide a bridge between in vitro studies and in vivo models. For example, an ex vivo assay using irradiated patient-derived xenograft tumors was developed to predict the response to PARP inhibitors in ovarian cancer. nih.gov A similar approach could be adapted to test the efficacy of GP515 on target tissues. Another study utilized an ex vivo system with freshly isolated human nasal epithelial cells to test the effectiveness of a drug against SARS-CoV-2 infection, demonstrating the power of this method for rapid drug evaluation. nih.gov

| Assay Type | Principle | Application for GP515 | Key Advantages |

| In Vitro Kinase Assay | Measures the direct inhibition of purified ADK enzyme activity, often by detecting ADP production. bellbrooklabs.com | Determining IC50 value and confirming direct target engagement. | High-throughput, quantitative, allows for direct measurement of enzyme inhibition. novocib.com |

| Cell-Based Proliferation Assay | Assesses the effect of the inhibitor on the replication of specific cell types, such as pancreatic β-cells. pnas.org | Evaluating cell-type selective effects and potential for regenerative medicine. | Measures a functional cellular outcome. pnas.org |

| Ex Vivo Tissue Assay | Uses fresh tissue samples (e.g., from biopsies or preclinical models) to test the inhibitor's effect in a more physiologically relevant context. nih.gov | Predicting therapeutic response in specific disease tissues. | High physiological relevance, bridges the gap between cell culture and whole-organism studies. nih.gov |

| In Vivo Microdialysis | Measures neurotransmitter or metabolite levels in specific brain regions of a living animal. nih.gov | Directly demonstrating the increase in local adenosine concentrations following inhibitor administration. | Provides real-time data on neurochemical changes in a living system. nih.gov |

Methodological Considerations in Research Synthesis for the Adenosine Kinase Inhibitor Field

One of the primary goals of ADK inhibition is to increase local adenosine concentrations in a "site and event specific" manner, particularly in damaged or stressed tissues. nih.gov This targeted action is thought to provide a better therapeutic window compared to direct-acting adenosine receptor agonists. nih.gov However, early clinical development of some ADK inhibitors was halted due to toxicity issues, such as the development of microhemorrhages in the brain in preclinical models. nih.govnih.gov This underscores the importance of thorough toxicological evaluation and the need to understand the downstream effects of sustained adenosine receptor activation. nih.gov

When reviewing the literature, it is important to consider the different chemical classes of inhibitors (nucleoside and non-nucleoside) and their distinct pharmacological profiles. nih.gov Furthermore, the compartmentalization of the adenosine system, with different isoforms of ADK in the cytoplasm and nucleus, adds another layer of complexity. nih.govresearchgate.net The nuclear isoform, ADK-L, has been implicated in epigenetic regulation, opening up new avenues for therapeutic intervention that may be independent of adenosine receptor activation. nih.govresearchgate.net

Contributions of GP515 Research to Drug Discovery Paradigms

Research into GP515 and other potent ADK inhibitors contributes significantly to broader drug discovery paradigms, particularly in the area of target validation.

Target Validation Strategies for Adenosine Kinase in Various Pathologies

The validation of adenosine kinase as a therapeutic target is a critical step in the development of new drugs. This process involves demonstrating that modulating the target—in this case, inhibiting ADK—can produce a desired therapeutic effect. youtube.com Research using ADK inhibitors has provided strong evidence for the role of this enzyme in a variety of diseases.

In epilepsy, studies have shown that up-regulation of ADK is associated with epileptogenesis, and that inhibiting ADK can suppress seizures. nih.govnih.gov The use of antisense strategies to specifically knock down ADK expression in astrocytes has further solidified its role as a rational therapeutic target for seizure control. nih.gov

ADK has also been identified as a promising target in the context of pain, inflammation, and ischemia. nih.govnih.gov The ability of ADK inhibitors to selectively increase adenosine levels in injured tissues supports their potential as therapeutic agents with reduced side-effect profiles compared to systemic adenosine receptor agonists. nih.gov More recently, the role of ADK in epigenetic regulation has come to the forefront, with studies showing that ADK inhibition can affect DNA methylation. oup.comresearchgate.net This has expanded the potential therapeutic applications of ADK inhibitors to include conditions like vascular inflammation and cancer. oup.comnih.gov

The table below summarizes key pathologies where ADK has been validated as a therapeutic target, largely through studies involving inhibitors.

| Pathology | Mechanism of ADK Involvement | Evidence from Inhibitor/Modulation Studies |

| Epilepsy | Upregulation of ADK in astrocytes leads to reduced adenosine levels, contributing to neuronal hyperexcitability. nih.gov | ADK inhibitors and antisense knockdown of ADK suppress seizures in preclinical models. nih.govnih.gov |

| Pain & Inflammation | ADK inhibition increases local adenosine, which has analgesic and anti-inflammatory properties. nih.gov | ADK inhibitors show efficacy in animal models of neuropathic and inflammatory pain. nih.govnih.gov |

| Ischemia | Inhibition of ADK enhances the protective effects of adenosine in tissues under metabolic stress. nih.gov | ADK inhibitors have demonstrated protective effects in models of ischemia. nih.gov |

| Diabetes | ADK inhibition can promote the replication of insulin-producing β-cells. pnas.org | ADK inhibitors increase β-cell replication in rat, mouse, and pig islets. pnas.org |

| Vascular Disease | ADK plays a role in vascular smooth muscle cell inflammation through epigenetic mechanisms. oup.com | ADK inhibition attenuates the formation of abdominal aortic aneurysms in mice. oup.com |

| Cancer | ADK-L isoform is involved in epigenetic regulation; ADK inhibition can induce apoptosis in some cancer cells. nih.govresearchgate.net | The ADK inhibitor ABT-702 induced apoptosis in a human breast cancer cell line. nih.gov |

Application of High-Throughput Screening in Identifying Novel Adenosine Kinase Inhibitors

High-Throughput Screening (HTS) serves as a critical methodology in the early stages of drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. washu.eduresearchgate.net For the identification of novel adenosine kinase (AK) inhibitors, HTS assays are designed to detect the enzymatic activity of AK, which catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov Inhibition of this activity by a test compound signals a potential hit.

Several HTS-compatible assay formats can be adapted for screening adenosine kinase inhibitors. These are primarily based on the detection of either the product, AMP (or more generically, ADP, as ATP is consumed), or the remaining substrate, ATP.

ADP Detection Assays: A common strategy involves quantifying the amount of ADP produced in the kinase reaction. nih.govnih.gov Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and simple protocols. nih.gov One such method is an enzyme-coupled fluorescence assay where the ADP generated is used in a series of reactions to produce a fluorescent molecule like resorufin. nih.gov Another approach is the Transcreener® ADP² assay, which utilizes an antibody that specifically binds to ADP, coupled with a fluorescent tracer. The amount of ADP produced from the kinase reaction is proportional to the displacement of the tracer, leading to a change in fluorescence polarization. nih.gov These assays are robust, reproducible, and can be performed in 96-well or 384-well plate formats, making them ideal for large-scale screening. washu.edu

ATP Depletion Assays: Alternatively, assays can be designed to measure the amount of ATP consumed during the phosphorylation of adenosine. Luminescence-based assays, such as those using the luciferin/luciferase system, are frequently employed. In this format, the amount of light produced is directly proportional to the ATP concentration. A successful inhibitor would prevent ATP consumption, resulting in a higher luminescent signal compared to the uninhibited reaction.

To validate the HTS process for discovering novel AK inhibitors, a typical workflow would be established. Initially, a diverse chemical library, which could include collections of known kinase inhibitors, natural products, and other bioactive compounds, is screened. cuanschutz.edu Hits identified from the primary screen are then subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 values). These confirmation steps are crucial to eliminate false positives and prioritize the most promising compounds for further investigation.

Bridging Fundamental Research on GP515 to Pre-Investigational Drug Discovery Stages

Bridging the gap between fundamental research on a compound like GP515 and its entry into the pre-investigational or preclinical phase requires a structured approach to build a comprehensive data package. fda.govfda.gov This transition moves from initial discovery and characterization to generating the necessary evidence of safety and efficacy to support an Investigational New Drug (IND) application for human trials. fda.govnih.gov

Fundamental research on GP515 has already provided crucial proof-of-concept data. For instance, studies have shown that GP515, by inhibiting adenosine kinase, can increase endogenous adenosine levels. nih.govphysiology.org This mechanism has demonstrated therapeutic potential in different contexts. In experimental models of colitis, GP515 administration led to a significant reduction in disease severity by suppressing Th1 cytokine synthesis. bioworld.com Furthermore, research in myocardial myoblasts has shown that GP515 can induce the expression of Vascular Endothelial Growth Factor (VEGF) mRNA and protein, suggesting a role in promoting angiogenesis. nih.govphysiology.org

To advance GP515 towards the pre-investigational stage, the following key areas must be addressed, building upon these initial findings:

Pharmacology and Mechanism of Action: While the primary mechanism of GP515 is the inhibition of adenosine kinase, a more detailed pharmacological profile is required. nih.gov This includes kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to adenosine and ATP. nih.gov Understanding the precise binding mode and structure-activity relationships (SAR) is also critical for potential lead optimization. nih.govnih.gov

In Vivo Efficacy in Relevant Disease Models: The initial findings in a colitis model are promising. bioworld.com Pre-investigational studies would require expanding this research to more advanced or varied animal models of inflammatory bowel disease to establish a clearer dose-response relationship and therapeutic window. Similarly, the angiogenic potential shown by VEGF induction would need to be tested in in vivo models of ischemia or tissue repair. nih.govphysiology.org

Preclinical Safety and Toxicology: This is a mandatory component of any IND application. nih.gov A comprehensive toxicological profile of GP515 must be established in accordance with Good Laboratory Practices (GLP). fda.gov These studies typically involve acute and repeated-dose toxicity testing in at least two animal species (one rodent, one non-rodent) to identify any potential target organs for toxicity and to determine a safe starting dose for human trials. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Studies: Understanding the pharmacokinetic profile of GP515 is essential. These studies characterize how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. This information is vital for determining dosing regimens and understanding the compound's bioavailability and half-life.

Chemistry, Manufacturing, and Controls (CMC): A scalable and reproducible synthesis process for GP515 must be developed. nih.govmdpi.com This includes thorough chemical characterization of the drug substance, establishing its purity and stability, and developing a stable formulation for administration. nih.govmdpi.com

The table below summarizes key research findings for GP515 that form the foundation for these pre-investigational steps.

| Research Area | Finding | Implication for Pre-Investigational Stage |

| Mechanism of Action | GP515 is an adenosine kinase inhibitor, increasing endogenous adenosine levels. nih.govphysiology.org | Provides a clear biological rationale for its therapeutic effects. |

| In Vitro Efficacy | Dose-dependently increases VEGF mRNA and protein expression in myocardial myoblasts. nih.gov | Suggests potential application in ischemic diseases; requires in vivo validation. |

| In Vivo Efficacy | Reduces clinical and pathological severity in a mouse model of colitis. bioworld.com | Strong proof-of-concept for inflammatory bowel disease; needs further dose-ranging and toxicology studies. |

| Cellular Effects | Suppresses interferon-gamma synthesis in splenocytes. bioworld.com | Elucidates the anti-inflammatory mechanism, supporting its use in immune-mediated diseases. |

Successfully completing these pre-investigational studies would provide the necessary data to demonstrate that GP515 is reasonably safe and potentially effective, justifying its advancement into Phase 1 clinical trials. fda.gov

Conclusion and Future Perspectives in Academic Research on Gp515

Synthesis of Key Academic Findings on GP515's Biological Functions and Mechanisms

Academic research has established GP515 as a potent anti-inflammatory agent whose mechanism of action is centered on the elevation of endogenous adenosine (B11128) concentrations. nih.govphysiology.org By inhibiting adenosine kinase (ADK), the primary enzyme that converts adenosine to adenosine monophosphate (AMP), GP515 effectively increases the local availability of adenosine, a nucleoside with powerful cytoprotective and anti-inflammatory properties. researchgate.netnih.govnih.gov

Preclinical studies have demonstrated the therapeutic efficacy of GP515 in various models of inflammation and ischemia-reperfusion injury. A key study in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis found that systemic administration of GP515 led to significant improvements in clinical and histological scores. nih.gov The amelioration of colitis was associated with a decrease in colon shortening and a reduction in the pro-inflammatory cytokine interferon-gamma (IFN-γ) within the colonic tissue. nih.govmdpi.com Furthermore, GP515 treatment suppressed IFN-γ synthesis and the expression of the early cell activation marker CD69 in splenocytes, suggesting a systemic immunomodulatory effect. nih.gov

In a different model of inflammation associated with ischemia-reperfusion, GP515 was shown to attenuate hepatic leukocyte adhesion following hemorrhagic hypotension in rats. physiology.org This protective effect is consistent with the known anti-inflammatory roles of adenosine, which can interfere with neutrophil-endothelial interactions. physiology.org The study also noted that GP515 tended to improve microcirculation in the liver after resuscitation from shock. physiology.org These findings underscore the potential of GP515 to capitalize on the beneficial effects of endogenous adenosine in pathological states characterized by inflammation and tissue injury. physiology.org

Table 1: Summary of Key Preclinical Research Findings for GP515

| Research Area | Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Inflammatory Bowel Disease | Dextran sulfate sodium (DSS)-induced colitis in mice | Improved clinical and histologic scores; Decreased colon shortening; Reduced spleen weight. | Suppression of IFN-γ synthesis and CD69 expression via increased endogenous adenosine. | nih.gov |

| Ischemia-Reperfusion Injury | Hemorrhagic hypotension in rats | Attenuated hepatic leukocyte adhesion; Reduced liver wet-to-dry ratio; Improved sinusoidal diameters. | Enhancement of local endogenous adenosine concentrations, interfering with neutrophil-endothelial interactions. | physiology.org |

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues for GP515

Despite the promising preclinical data from the early 2000s, there is a noticeable gap in the subsequent publication record regarding the clinical development of GP515. This aligns with a broader challenge that faced the development of adenosine kinase inhibitors from that era. Early toxicological studies on various ADK inhibitor chemotypes revealed significant safety concerns, notably the production of hemorrhagic microfoci in the brain, which appeared to be dependent on adenosine receptor activation. nih.gov A crucial unanswered question for GP515 is whether it shares this toxicity profile, a knowledge gap that may have stalled its translational progress.

The specific downstream molecular mechanisms of GP515's action also warrant further investigation. For instance, while it was observed to inhibit leukocyte adhesion, it remains to be determined whether this is due to adenosine's interference with the endothelial expression of specific adhesion molecules. physiology.org

Furthermore, the renewed interest in adenosine kinase inhibition for a range of other pathologies opens up several unexplored research avenues for GP515. nih.govnih.gov These potential therapeutic areas, where the role of adenosine is critical, include:

Renal protection

Diabetic retinopathy

Cardioprotection

Neurological disorders such as epilepsy nih.govnih.gov

Investigating the efficacy and safety of GP515 in preclinical models of these conditions could revitalize interest in this specific compound.

Role of GP515 as a Foundational Research Tool in Purinergic Biology and Adenosine Kinase Research

GP515 has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous adenosine. By providing a method to selectively inhibit adenosine kinase, GP515 allows researchers to study the consequences of elevated adenosine tone in a site- and event-specific manner. nih.govphysiology.orgmedchemexpress.com Its use in studies of colitis and ischemia has helped to validate adenosine kinase as a rational therapeutic target for inflammatory conditions. nih.govphysiology.orgnih.gov

The compound's ability to produce clear, measurable biological effects, such as the suppression of specific cytokines, makes it a useful probe for dissecting the complex signaling pathways governed by purinergic signaling. nih.govmdpi.com As such, GP515 and other similar inhibitors are foundational to the experimental framework of adenosine research, enabling the scientific community to explore the "adenosine hypothesis" in a variety of disease contexts.

Strategic Directions for Future Academic Investigations into Adenosine Kinase Inhibition and its Therapeutic Potential

Building on the lessons learned from early inhibitors like GP515, future academic research into adenosine kinase inhibition should follow several strategic directions.

First and foremost is the need to address the historical safety concerns. nih.gov This involves designing novel ADK inhibitors with different chemical structures (chemotypes) that may not produce the adverse central nervous system effects seen previously. Another approach could be the development of localized therapies, such as gene therapy vectors or stem cell-based approaches to downregulate ADK expression specifically at sites of injury or pathology, thereby augmenting adenosine signaling where it is needed most while minimizing systemic exposure. researchgate.netnih.gov

Second, the pursuit of isoform-selective inhibitors is a key strategy in modern kinase drug discovery. nih.gov Developing compounds that can selectively target specific isoforms of adenosine kinase could lead to more precise therapeutic effects with an improved safety margin.

Third, future investigations should consider combination therapies. For example, in oncology, where adenosine in the tumor microenvironment suppresses the immune response, ADK inhibitors could be paired with immune checkpoint inhibitors to enhance anti-tumor immunity. mdpi.com

Finally, expanding the therapeutic applications of ADK inhibition into areas like metabolic diseases, where adenosine receptors play a role in regulating energy balance, represents a promising frontier. nih.govmdpi.com The use of biomarker-guided patient selection in future preclinical and clinical studies will be critical for identifying the populations most likely to benefit from this therapeutic strategy. nih.gov

Q & A

Q. What is the primary mechanism by which GP515 exerts its anti-inflammatory effects in experimental models?

GP515 inhibits adenosine kinase, blocking adenosine phosphorylation to AMP, thereby increasing intracellular and extracellular adenosine concentrations. Elevated extracellular adenosine activates adenosine A2 receptors, suppressing pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and neutrophil infiltration. This mechanism is validated in murine air pouch and colitis models using high-performance liquid chromatography (HPLC) for adenosine quantification and receptor antagonists to confirm pathway specificity .

Q. Which in vivo models have been used to evaluate GP515’s efficacy in inflammatory diseases?

Key models include:

- Carrageenan-induced murine air pouch : Measures leukocyte accumulation and adenosine levels in exudates .

- Dextran sulfate sodium (DSS)- or trinitrobenzene sulfonic acid (TNBS)-induced colitis : Assesses clinical/histological scores, splenocyte activation, and cytokine profiles (e.g., TNF-α, IFN-γ) .

- Rat paw edema : Evaluates dose-dependent inhibition of swelling .

Q. How is GP515 administered in preclinical studies, and what are the standard dosages?

GP515 is typically administered intraperitoneally (i.p.) in murine models at doses ranging from 10–50 mg/kg. Oral administration has also been tested in air pouch models, with efficacy linked to exudate adenosine levels measured via HPLC .

Advanced Research Questions

Q. How do researchers address variability in GP515’s anti-inflammatory efficacy across experimental models?

Variability is analyzed through:

- Model-specific inflammation pathways : Neutrophil-dependent (e.g., carrageenan) vs. neutrophil-independent (e.g., histamine-induced vascular leakage) models .

- Dose-response curves : GP515 shows dose-dependent TNF-α suppression (IC50 = 80 μM in human PBMCs) and leukocyte inhibition .

- Pharmacokinetic profiling : Monitoring adenosine accumulation in exudates or tissues to correlate with anti-inflammatory outcomes .

Q. What methodological approaches dissect the roles of adenosine receptor subtypes (A2A vs. A3) in GP515’s effects?

Studies use selective antagonists (e.g., 3,7-dimethyl-1-propargylxanthine for A2A; MRS1523 for A3) and receptor knockout mice. For example, A2A receptor blockade reverses GP515’s anti-inflammatory effects in air pouch models, while A3 activation is implicated in colitis resolution .

Q. How does GP515 modulate cross-talk between AMPK and NF-κB signaling in inflammation?

Intracellular AMP from adenosine phosphorylation activates AMPK, which inhibits NF-κB via downstream kinases (e.g., LKB1). GP515 indirectly enhances this pathway by increasing adenosine availability, as shown in colitis models through phospho-AMPK assays and NF-κB luciferase reporters .

Q. What strategies enhance GP515’s therapeutic efficacy in combination therapies?

Synergistic effects are observed with:

Q. How do researchers reconcile GP515’s divergent effects in vascular vs. intestinal inflammation models?

In vascular models, GP515 reduces leakage via A2A-mediated endothelial stabilization, while in colitis, it suppresses NF-κB in epithelial cells. Tissue-specific adenosine receptor expression and differential AMPK activation are critical factors, assessed using receptor localization assays (e.g., immunofluorescence) .

Q. What biomarkers are used to quantify GP515’s target engagement and anti-inflammatory activity?

Q. What are the limitations of current GP515 studies, and how can they be addressed methodologically?

- Species specificity : Human PBMC data (IC50 = 80 μM) may not translate to in vivo murine efficacy due to metabolic differences. Use of humanized mouse models or 3D intestinal organoids could bridge this gap .

- Off-target effects : GP515’s selectivity is inferred via adenosine deaminase co-treatment; CRISPR-based adenosine kinase knockout models could validate specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.